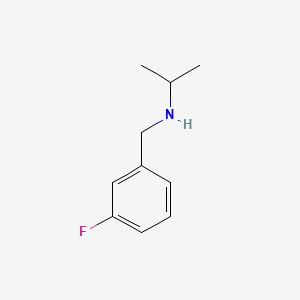

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Description

BenchChem offers high-quality Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULJUYVORLDSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238117 | |

| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-87-0 | |

| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a fluorinated benzylamine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile. The guide covers chemical identity, predicted physicochemical properties, a detailed synthetic protocol via reductive amination, and an expert analysis of its potential biological significance and safety considerations. The strategic incorporation of a fluorine atom is discussed in the context of its potential to modulate metabolic stability and target engagement, making this compound a compelling subject for further investigation.

Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (also known as 3-fluoro-N-isopropylbenzylamine), belongs to this important class of fluorinated compounds. While specific research on this molecule is not widely published, its structural motifs—a fluorinated phenyl ring and a secondary amine with a sterically hindering isopropyl group—suggest its potential as a scaffold in the development of novel therapeutics, particularly in the realm of neuroscience and beyond. This guide aims to provide a foundational understanding of its core properties, empowering researchers to explore its potential applications.

Chemical Identity and Nomenclature

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a substituted benzylamine with a fluorine atom at the meta-position of the benzene ring and an isopropyl group attached to the nitrogen atom.

| Identifier | Value |

| Systematic Name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- |

| Common Name | 3-fluoro-N-isopropylbenzylamine |

| CAS Number | 90389-87-0 |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.23 g/mol |

| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |

| InChI Key | Not readily available |

Physicochemical Properties: An Expert Estimation

Direct experimental data for the physicochemical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- are not extensively reported. However, we can predict these properties with a high degree of confidence based on the analysis of its structural components and comparison with analogous compounds.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Appearance | Colorless to pale yellow liquid | The non-fluorinated analog, N-isopropylbenzylamine, is a colorless liquid. The introduction of a single fluorine atom is unlikely to significantly alter its physical state at room temperature. |

| Boiling Point | ~210-220 °C | N-isopropylbenzylamine has a boiling point of 200 °C. The addition of a fluorine atom increases the molecular weight and polarity, which is expected to slightly raise the boiling point. |

| Melting Point | Not Applicable (liquid at STP) | Consistent with the predicted liquid state at standard temperature and pressure. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The presence of the amine group allows for some water solubility through hydrogen bonding, but the aromatic ring and isopropyl group confer significant nonpolar character. |

| pKa (of the conjugate acid) | ~9.0 - 9.5 | The pKa of the conjugate acid of N-isopropylbenzylamine is approximately 9.7. The electron-withdrawing nature of the fluorine atom on the benzene ring is expected to slightly decrease the basicity of the amine. |

Synthesis and Purification: A Validated Approach

The most direct and widely applicable method for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is the reductive amination of 3-fluorobenzaldehyde with isopropylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

Materials:

-

3-Fluorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isopropylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

-

Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 6.8-7.4 ppm), a singlet or doublet for the benzylic protons (~3.7 ppm), a multiplet for the methine proton of the isopropyl group (~2.8 ppm), and a doublet for the methyl protons of the isopropyl group (~1.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the carbons of the isopropyl group will also be present in the aliphatic region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 167. A prominent fragment would be the benzylic cation at m/z = 109 (C₇H₆F⁺), resulting from the cleavage of the C-N bond.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-N stretching band. The C-F bond will also have a characteristic stretching vibration.

Potential Biological Activity and Toxicological Profile

The biological activity of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has not been explicitly reported. However, its structural similarity to N-isopropylbenzylamine, a compound known to have been used as a substitute for methamphetamine, suggests that it may possess some activity on the central nervous system. It is important to note that N-isopropylbenzylamine itself is reported to have limited stimulant effects and may be associated with adverse side effects.

The introduction of a fluorine atom at the meta-position of the benzene ring can have several effects on the biological profile:

-

Metabolic Stability: The strong C-F bond can block metabolic oxidation at that position, potentially increasing the half-life of the compound in vivo.

-

Receptor Binding: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, which may influence its binding affinity and selectivity for biological targets.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.

Toxicological data for this specific compound is not available. However, related benzylamines can be skin and eye irritants. The non-fluorinated analog, N-isopropylbenzylamine, has been shown to induce toxicity in neuronal cell lines in vitro. Therefore, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- represents a molecule of significant interest for further research in medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological relevance. The well-established reductive amination protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological and toxicological profile. The insights provided herein are intended to facilitate and encourage future studies to unlock the full potential of this and other fluorinated benzylamines in the development of novel therapeutic agents.

References

- Information on N-isopropylbenzylamine as a methamphetamine substitute: Wikipedia contributors. (2023). Isopropylbenzylamine. In Wikipedia, The Free Encyclopedia.

- General principles of fluorination in drug design: Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Reductive amination protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Spectroscopic data of related compounds can be found in public databases such as the NIST Chemistry WebBook and PubChem.

An In-depth Technical Guide to the Physicochemical Characteristics of 3-fluoro-N-isopropylbenzylamine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific fluorinated amine, this document establishes a baseline using extensively documented data for the parent compound, N-isopropylbenzylamine. It further offers expert insights into the anticipated effects of 3-fluoro substitution on key parameters such as melting point, boiling point, solubility, and acidity (pKa). Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data. The synthesis of 3-fluoro-N-isopropylbenzylamine via reductive amination is also discussed, providing a holistic view for its practical application in a research setting.

Introduction

N-isopropylbenzylamine and its derivatives are important secondary amines that serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The introduction of a fluorine atom onto the aromatic ring, as in 3-fluoro-N-isopropylbenzylamine, can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence metabolic stability, lipophilicity, and binding interactions with biological targets. A thorough understanding of the fundamental physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine is therefore a prerequisite for its effective utilization in medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge and practical methodologies required to characterize this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This section outlines the key identifiers for 3-fluoro-N-isopropylbenzylamine.

-

IUPAC Name: N-((3-fluorophenyl)methyl)propan-2-amine

-

Synonyms: 3-fluoro-N-isopropylbenzylamine

-

Molecular Formula: C₁₀H₁₄FN

-

Molecular Weight: 167.22 g/mol

-

CAS Number: Not assigned. The non-fluorinated parent compound, N-isopropylbenzylamine, is registered under CAS Number 102-97-6.[2][3]

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to avoid solvent-induced melting point depression. Place a small amount of the powdered solid on a watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder until a 2-3 mm column of material is packed at the bottom.

-

Initial Rapid Determination: Place the capillary in a calibrated melting point apparatus. Heat rapidly (e.g., 10-15 °C per minute) to determine an approximate melting range. This provides a target for the precise measurement and saves time.

-

Apparatus Cooling: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

-

Precise Determination: Place a new capillary with a fresh sample into the apparatus. Heat slowly, at a rate of 1-2 °C per minute, once the temperature is within 15-20 °C of the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range. For a pure compound, this range should be narrow (< 2 °C).

-

Validation: Repeat the measurement at least twice. Consistent results validate the measurement.

Solubility Assessment

This protocol provides a systematic approach to understanding the solubility profile.

Caption: Systematic Workflow for Solubility Testing.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of small test tubes.

-

Water Solubility: To the first tube, add 1 mL of deionized water. Vortex or shake vigorously for 30 seconds. Observe for dissolution. If soluble, the compound is polar.

-

Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% aqueous HCl to a new tube. Vortex. Dissolution indicates the presence of a basic functional group, such as an amine, which forms a soluble hydrochloride salt. This is the expected result for 3-fluoro-N-isopropylbenzylamine.

-

Aqueous Base Solubility: If insoluble in water and acid, add 1 mL of 5% aqueous NaOH to a new tube. Vortex. Dissolution would indicate an acidic functional group.

-

Organic Solvent Solubility: Systematically test solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, DMSO) by adding 1 mL of solvent to a fresh tube and vortexing.

-

Causality: This hierarchical approach first tests for high polarity (water solubility) and then probes for ionizable functional groups (acid/base solubility). The amine is expected to be insoluble in water but soluble in 5% HCl, confirming its basic character.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: Accurately prepare a solution of 3-fluoro-N-isopropylbenzylamine of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., methanol/water) to ensure complete dissolution.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10) at the temperature of the experiment. Place the sample solution in a jacketed beaker to maintain constant temperature and use a magnetic stirrer for continuous mixing.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Calculation: Determine the equivalence point (the point of maximum slope on the curve). The pKa is the pH at the half-equivalence point, where exactly half of the amine has been protonated. The pKa is the pH at which [R₂NH] = [R₂NH₂⁺].

Synthesis and Reactivity Overview

3-fluoro-N-isopropylbenzylamine can be efficiently synthesized via reductive amination. This is a robust and widely used method for forming C-N bonds. [4][5][6]

Caption: Reductive Amination Synthesis Pathway.

The reaction proceeds by the nucleophilic attack of isopropylamine on the carbonyl carbon of 3-fluorobenzaldehyde, forming a hemiaminal which then dehydrates to a Schiff base (or its protonated iminium ion form). A reducing agent, such as sodium borohydride (NaBH₄), is then used to reduce the imine to the final secondary amine product. This method is often high-yielding and can be performed as a one-pot synthesis.

Conclusion

This technical guide has detailed the essential physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine. By leveraging data from its parent compound, N-isopropylbenzylamine, and applying principles of physical organic chemistry, we have provided well-grounded predictions for its properties. The inclusion of validated, step-by-step experimental protocols provides researchers with the necessary tools to determine these parameters with high confidence. A robust understanding of these foundational properties is indispensable for the rational design and development of novel molecules in pharmaceutical and chemical research.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations. Retrieved January 2, 2026, from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized? Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Isopropylbenzylamine. Retrieved January 2, 2026, from [Link]

- Tajbakhsh, M., et al. (2011). Catalyst-free one-pot reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride in 2,2,2-trifluoroethanol. Synthesis, 2011(3), 490-496. Referenced in ChemicalBook.

-

ResearchGate. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Retrieved January 2, 2026, from [Link]

Sources

- 1. N-Isopropylbenzylamine | 102-97-6 [chemicalbook.com]

- 2. Buy N-Isopropylbenzylamine | 102-97-6 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 6. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

"Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" molecular structure

An In-depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

This guide provides a comprehensive technical overview of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a fluorinated benzylamine derivative of significant interest in modern medicinal chemistry and drug development. We will delve into its molecular architecture, strategic synthesis, physicochemical properties, and the rationale behind its application in research, supported by established analytical workflows and safety protocols.

Molecular Identity and Structural Rationale

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a member of the fluorinated benzylamine family, characterized by a precise molecular structure that combines an aromatic core, an aliphatic amine, and a strategically placed halogen.[1] The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance pharmacokinetic profiles, modulate physicochemical properties, and improve metabolic stability.[2][3]

The structure consists of a benzene ring substituted with a fluorine atom at the meta-position (position 3) relative to the benzylic carbon. This carbon is, in turn, bonded to a secondary amine functional group, which bears an isopropyl substituent (1-methylethyl).[1] This specific arrangement is not arbitrary; the meta-position of the fluorine atom is critical. It exerts a strong electron-withdrawing inductive effect, which can influence the basicity (pKa) of the nearby amine and alter the molecule's interaction with biological targets. Furthermore, placing fluorine on the aromatic ring can block potential sites of metabolic oxidation, a common strategy to increase a drug candidate's in vivo half-life.[3]

Core Molecular Structure

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Causality Note: Methanol is a common solvent as it effectively dissolves both the reactants and the sodium borohydride reducing agent. The reaction is typically run at room temperature to control selectivity and minimize side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.0 equivalent) in methanol (approx. 0.2 M concentration).

-

Amine Addition: To the stirring solution, add isopropylamine (1.1 equivalents) dropwise at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a multi-technique analytical workflow is essential. This self-validating system confirms the molecule's identity at multiple levels.

Characterization Workflow

Sources

An In-depth Technical Guide to N-(3-(Trifluoromethyl)benzyl)propan-2-amine (CAS Number: 90390-08-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Trifluoromethyl)benzyl)propan-2-amine, identified by CAS number 90390-08-2, is a secondary amine that holds significant potential within the realms of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group on the benzyl ring is a key structural feature, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol based on reductive amination, and a discussion of its potential applications in drug development, underpinned by the strategic importance of trifluoromethylated compounds. Additionally, this document outlines essential safety and handling procedures pertinent to its chemical class.

Chemical Identity and Physicochemical Properties

N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a fluorinated benzylamine derivative. Its core structure consists of an isopropyl group attached to the nitrogen atom of a benzylamine, with a trifluoromethyl substituent at the meta-position of the phenyl ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 90390-08-2 | |

| IUPAC Name | N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine | |

| Synonyms | Isopropyl-(3-trifluoromethyl-benzyl)-amine | |

| Molecular Formula | C11H14F3N | |

| Molecular Weight | 217.23 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Based on similar N-benzylamines. |

| Boiling Point | Not explicitly reported. Estimated to be in the range of 220-240 °C. | Inferred from structurally related compounds. |

| Melting Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated.[6] | General property of secondary amines. |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine is reductive amination .[7][8][9] This versatile reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.

Reaction Scheme

The synthesis proceeds by reacting 3-(trifluoromethyl)benzaldehyde with isopropylamine to form an intermediate imine, which is then reduced using a suitable reducing agent.

Caption: Reductive amination workflow for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-(trifluoromethyl)benzaldehyde (1.0 eq) and dichloromethane (DCM).

-

Imine Formation: Add isopropylamine (1.1-1.5 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in DCM. Slowly add this slurry to the reaction mixture. Alternatively, if using sodium borohydride, the reaction is typically run in methanol, and the borohydride is added portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Mechanistic Insights

The reaction proceeds through the nucleophilic attack of the isopropylamine on the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde, followed by dehydration to form the imine intermediate. The hydride from the reducing agent then attacks the electrophilic carbon of the imine, yielding the final secondary amine product. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it does not readily reduce the starting aldehyde.

Potential Applications in Drug Discovery

The trifluoromethyl group is a privileged moiety in medicinal chemistry due to its unique properties that can significantly enhance the drug-like characteristics of a molecule.[1][2][3][4][5]

Role of the Trifluoromethyl Group

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in-vivo half-life of a drug candidate.[1][10]

-

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.[10]

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, potentially increasing the potency of a drug candidate.[1]

Therapeutic Areas of Interest

While specific biological activities for N-(3-(Trifluoromethyl)benzyl)propan-2-amine are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. Benzylamine derivatives have been explored for their potential as:

-

Antimycobacterial agents [11]

-

Antiproliferative agents in cancer research[12]

-

Antiprotozoal agents for diseases like leishmaniasis[13]

The presence of the trifluoromethyl group suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents in these and other areas.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons, the benzylic methylene protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

¹³C NMR: Resonances for the aromatic carbons (including the carbon attached to the CF3 group, which would show a characteristic quartet), the benzylic carbon, and the carbons of the isopropyl group would be observed.

-

¹⁹F NMR: A singlet corresponding to the CF3 group would be expected.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The fragmentation may involve cleavage of the C-N bond and loss of the isopropyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-F stretching would be present.

Safety and Handling

As with all laboratory chemicals, N-(3-(Trifluoromethyl)benzyl)propan-2-amine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[14]

Conclusion

N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a compound of significant interest for chemical synthesis and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in the development of new therapeutic agents. While further research is needed to fully elucidate its specific biological activities, its structural characteristics make it a promising building block for the creation of novel drug candidates with potentially improved efficacy and pharmacokinetic profiles. Proper handling and safety precautions are essential when working with this and related amine compounds.

References

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved from [Link]

-

What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

-

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine. (n.d.). PubChem. Retrieved from [Link]

-

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Mphahlele, M. J., & Malindisa, S. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17, e187411132303230. Retrieved from [Link]

-

An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2023). Molecules, 28(15), 5899. Retrieved from [Link]

-

Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. (1981). Cancer Letters, 13(3), 227-232. Retrieved from [Link]

-

SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net. Retrieved from [Link]

-

4-Fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]

-

The MSDS HyperGlossary: Amine. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2013). Journal of Medicinal Chemistry, 56(19), 7649-7661. Retrieved from [Link]

-

3-(Trifluoromethyl)benzylamine. (n.d.). PubChem. Retrieved from [Link]

-

N-benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (N-benzylflouoxetine). (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1146. Retrieved from [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1845. Retrieved from [Link]

-

Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025). ResearchGate. Retrieved from [Link]

-

Benzyl fluoride. (n.d.). PubChem. Retrieved from [Link]

-

Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scilit.com [scilit.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. The MSDS HyperGlossary: Amine [ilpi.com]

- 7. benchchem.com [benchchem.com]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 12. Buy N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine [smolecule.com]

- 13. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to 3-Fluoro-N-isopropylbenzylamine: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-isopropylbenzylamine is a fluorinated derivative of N-isopropylbenzylamine, a compound that has garnered attention in various fields of chemical research. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical and biological properties, making it a compound of interest for medicinal chemistry and materials science. This guide provides a comprehensive overview of 3-fluoro-N-isopropylbenzylamine, focusing on its chemical identity, properties, synthesis, and potential applications relevant to research and development.

Part 1: Nomenclature and Chemical Identity

Correctly identifying a chemical compound is fundamental for scientific communication and research. This section details the IUPAC name, synonyms, and key identifiers for 3-fluoro-N-isopropylbenzylamine.

IUPAC Name

Based on the principles of chemical nomenclature, the systematic and preferred IUPAC name for 3-fluoro-N-isopropylbenzylamine is N-(3-fluorobenzyl)propan-2-amine . This name designates the propan-2-amine as the parent structure with a 3-fluorobenzyl group attached to the nitrogen atom.

An alternative, though less common, IUPAC name is 1-(3-fluorophenyl)-N-(propan-2-yl)methanamine . In this construction, methanamine is considered the parent, substituted with a 3-fluorophenyl group at the carbon and a propan-2-yl (isopropyl) group at the nitrogen.

Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:

-

3-Fluoro-N-isopropylbenzylamine

-

N-Isopropyl-3-fluorobenzylamine

-

1-(3-Fluorophenyl)-N-isopropylmethanamine

Chemical Identifiers

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 90389-87-0 |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |

| InChI Key | Information not readily available |

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of a compound is essential for its purification, characterization, and application. While experimentally determined data for this specific compound is not widely published, properties can be predicted and are analogous to similar structures.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Boiling Point | ~200-220 °C |

| Density | ~0.9-1.0 g/cm³ |

| LogP | ~2.5-3.0 |

| pKa (of the amine) | ~9.5-10.5 |

Note: These values are estimations and should be confirmed experimentally.

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the structure of a synthesized compound. Below is a predicted interpretation of the expected spectra for N-(3-fluorobenzyl)propan-2-amine.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will cause additional splitting.

-

Benzyl CH₂ (2H): A singlet or a doublet (if coupled to the N-H proton) around δ 3.7-3.9 ppm.

-

Isopropyl CH (1H): A septet around δ 2.8-3.0 ppm, split by the six methyl protons.

-

Isopropyl CH₃ (6H): A doublet around δ 1.0-1.2 ppm, split by the isopropyl CH proton.

-

Amine N-H (1H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

-

Benzyl CH₂ (1C): A signal around δ 50-55 ppm.

-

Isopropyl CH (1C): A signal around δ 48-52 ppm.

-

Isopropyl CH₃ (2C): A signal around δ 22-25 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of an isopropyl group (m/z = 124) and the formation of the 3-fluorobenzyl cation (m/z = 109).

Part 3: Synthesis Methodology

The most common and efficient method for the synthesis of N-(3-fluorobenzyl)propan-2-amine is through reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Reaction Principle

The synthesis proceeds via the reaction of 3-fluorobenzaldehyde with isopropylamine to form an N-(3-fluorobenzylidene)propan-2-imine intermediate. This imine is then reduced in situ using a suitable reducing agent.

Experimental Protocol: Reductive Amination

Materials:

-

3-Fluorobenzaldehyde

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.0 equivalent) in dichloromethane.

-

Imine Formation: Add isopropylamine (1.1-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or GC-MS.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluorobenzyl)propan-2-amine.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes. Sodium borohydride can also be used, but it is a stronger reducing agent and may reduce the starting aldehyde if the imine formation is not complete.

-

Solvent Selection: Dichloromethane is a common choice as it is a good solvent for the reactants and does not interfere with the reaction. Other aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) can also be employed.

-

Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting aldehyde.

Workflow Diagram

Caption: Reductive amination workflow for the synthesis of N-(3-fluorobenzyl)propan-2-amine.

Part 4: Potential Applications in Research and Drug Development

While specific applications of 3-fluoro-N-isopropylbenzylamine are not extensively documented, its structural motifs suggest several areas of potential utility for researchers.

Building Block in Medicinal Chemistry

The secondary amine functionality and the fluorinated phenyl ring make this compound a valuable scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and increase lipophilicity, which can aid in crossing biological membranes.

Precursor for Biologically Active Compounds

N-isopropylbenzylamine derivatives have been explored for various biological activities. The introduction of a fluorine atom could modulate these activities, leading to the development of novel therapeutic agents. Potential areas of investigation include:

-

Neurological Disorders: The benzylamine scaffold is present in many centrally acting drugs.

-

Antimicrobial Agents: Fluorinated compounds have shown promise as antimicrobial agents.

-

Enzyme Inhibitors: The structure could be modified to target specific enzyme active sites.

Tool Compound in Chemical Biology

As a well-defined small molecule, 3-fluoro-N-isopropylbenzylamine can be used as a tool compound to probe biological systems. Its fluorinated nature also allows for the potential use in ¹⁹F NMR studies to investigate its interactions with biomolecules.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-fluoro-N-isopropylbenzylamine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood.

Conclusion

3-Fluoro-N-isopropylbenzylamine, with the IUPAC name N-(3-fluorobenzyl)propan-2-amine, is a fluorinated secondary amine with potential as a versatile building block in medicinal chemistry and other areas of chemical research. Its synthesis is readily achievable through reductive amination. Further investigation into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.

References

No specific scientific publications detailing the synthesis, properties, and applications of 3-fluoro-N-isopropylbenzylamine (CAS 90389-87-0) were identified in the performed search. The synthesis protocol and property information are based on general principles of organic chemistry and data for analogous compounds.

"Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Preamble: A Note on Structural Analogy in Safety Assessment

In the dynamic landscape of chemical research and drug development, we often encounter novel compounds for which a comprehensive, dedicated Safety Data Sheet (SDS) has not yet been established. Such is the case for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (CAS No. 90389-87-0). This guide has been meticulously compiled by leveraging safety data from structurally analogous compounds, primarily its non-fluorinated parent, N-isopropylbenzylamine (CAS No. 102-97-6), and the related precursor, 3-Fluorobenzylamine (CAS No. 100-82-3).[1][2][3][4] This approach, rooted in established principles of chemical toxicology, allows us to construct a robust and cautious safety framework. The causality is clear: the core hazards are overwhelmingly dictated by the benzylamine functional group, with the fluoro- and isopropyl- substitutions modulating physical properties and potentially toxicological potency. This guide, therefore, serves as an essential tool for researchers, enabling proactive and informed risk mitigation.

Core Hazard Identification and Profile

Based on the profiles of its structural analogs, Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is anticipated to be a hazardous substance requiring stringent handling protocols. The primary threats are its corrosive nature and acute toxicity.

GHS Hazard Classification (Anticipated)

-

Hazard Pictograms:

-

Corrosion: (GHS05)

-

Acute Toxicity (Harmful): (GHS06 / GHS07)

-

Environmental Hazard: (GHS09)

-

-

Hazard Statements:

The benzylamine scaffold is known to be corrosive to skin and mucous membranes. Ingestion can lead to significant systemic toxicity.[8][10] The presence of the fluoro- group necessitates caution regarding combustion byproducts, which may include highly toxic hydrogen fluoride gas.[1][11]

Physicochemical Characteristics (Data from Analogs)

For a comprehensive understanding, the properties of the parent compound, N-isopropylbenzylamine, are presented. These values provide a reliable baseline for anticipating the behavior of its 3-fluoro derivative.

| Property | Value (for N-isopropylbenzylamine, CAS 102-97-6) | Source |

| Molecular Formula | C₁₀H₁₅N (Target: C₁₀H₁₄FN) | [12][13] |

| Molecular Weight | 149.23 g/mol (Target: 167.22 g/mol ) | [3][13][14] |

| Appearance | Colorless to pale yellow clear liquid | [3][12] |

| Boiling Point | 200 °C (392 °F) | [3] |

| Flash Point | 88 °C (190 °F) | [3] |

| Density | 0.892 g/mL at 25 °C | [3] |

| Solubility | Limited solubility in water. Soluble in organic solvents. | [5][12] |

Laboratory Handling and Exposure Control

A self-validating system of controls is essential. This involves a multi-layered approach where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure.

Engineering Controls: The Primary Barrier

The causality for requiring robust engineering controls is the compound's anticipated volatility and respiratory toxicity.[2][9]

-

Chemical Fume Hood: All handling of this substance, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][11][15][16] This is non-negotiable and serves as the primary defense against inhalation exposure.

-

Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation.[15][17] Their availability is critical for rapid decontamination in the event of a splash or spill.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on a thorough risk assessment. The following table outlines the minimum required PPE.

| Body Part | Protection | Rationale and Standard |

| Eyes/Face | Tight-sealing safety goggles and a face shield. | Standard safety glasses are insufficient. The corrosive nature of the compound requires a full seal around the eyes and additional splash protection for the face.[15] Conforms to OSHA 29 CFR 1910.133 or EN166.[15] |

| Hands | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[18] Consult glove manufacturer data for specific breakthrough times. |

| Body | Flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against incidental skin contact. A chemically resistant apron may be required for larger quantities.[2][15][16] |

| Respiratory | Not required if work is performed in a certified fume hood. | For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[2][15][19] Conforms to OSHA 29 CFR 1910.134 or EN 149.[15] |

Standard Operating Procedures (SOPs)

Safe Handling and Storage Workflow

The following workflow is designed to ensure a systematic and safe approach to handling the compound from receipt to disposal.

Caption: Workflow for Safe Handling of Benzenemethanamine Derivatives.

Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[15][16][20]

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[2][9][15][16][20]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[2][8][9][15][16]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][15]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols and decision tree are designed to be self-validating, ensuring that immediate and appropriate actions are taken.

First-Aid Measures

The immediate priority is to remove the individual from the source of exposure and decontaminate. Always seek immediate medical attention after any exposure and provide the attending physician with the safety data. [1][11][15][16]

-

Inhalation: Immediately move the person to fresh air.[2][8][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested).[5][11][21] Call a poison center or doctor immediately.[2][8][15]

-

Skin Contact: Take off all contaminated clothing immediately.[2][8][11][15] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][15][16] A safety shower is ideal. Call a poison center or doctor immediately.[8][11][15]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][11][15][16] Remove contact lenses if present and easy to do.[1][2][11][15] Continue rinsing. Immediate medical attention from an ophthalmologist is required.[8]

-

Ingestion: Do NOT induce vomiting.[1][2][8][15] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Call a poison center or doctor immediately.[2][8][15]

Emergency Response Decision Tree

Caption: Decision Tree for First-Aid Response to Chemical Exposure.

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[1][11][15]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition: Remove all sources of ignition (e.g., open flames, sparks).[1][11][15][16]

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[11][15][17] Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[11][15][16]

-

Decontaminate: Clean the spill area thoroughly.

-

Prevent Environmental Release: Do not allow the substance to enter drains or waterways.[9]

Toxicological Insights and Stability

Toxicological Summary

While specific toxicological data for the 3-fluoro derivative is scarce, studies on N-isopropylbenzylamine provide critical insights. It is considered harmful if swallowed and is corrosive, causing severe skin and eye damage.[8][21] It may also cause respiratory irritation.[2][9][19]

Of particular note for drug development professionals is the emerging research on the compound's mechanism of toxicity. In-vitro studies on neuronal cell lines demonstrated that N-isopropylbenzylamine induces cell death.[22][23][24] This toxicity is linked to its ability to increase the expression of neuronal nitric oxide synthase (nNOS), leading to elevated intracellular nitric oxide (NO) levels.[22][23][24] This finding sounds an alarm for potential neurotoxic effects and underscores the importance of stringent exposure controls.[23][24]

There is no evidence to suggest that the compound is a carcinogen.

Stability and Reactivity

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]

-

Reactivity: It will react exothermically with strong acids.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][15]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][11][15]

References

- SAFETY DATA SHEET. (2009, June 12). Google.

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 6). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 23). Fisher Scientific.

- SAFETY DATA SHEET - Merck Millipore. (2025, August 29). Merck Millipore.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 11). Sigma-Aldrich.

- Safety Data Sheet: (benzylamine)trifluoroboron - Chemos GmbH&Co.KG. (2023, October 26). Chemos GmbH&Co.KG.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 6). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Merck Millipore. (2025, August 29). Merck Millipore.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24). Sigma-Aldrich.

- SAFETY DATA SHEET - Merck Millipore. (2025, September 1). Merck Millipore.

- N-(1-Methylethyl)-benzenemethanamine - Echemi. (n.d.). Echemi.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- Safety Guideline - ChemTrack.org. (n.d.). ChemTrack.org.

- N-Isopropylbenzylamine: Application, synthesis and toxicity - ChemicalBook. (2023, April 28). ChemicalBook.

- Isopropylbenzylamine - Wikipedia. (n.d.). Wikipedia.

- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.

- How Should N-Isopropylbenzylamine Be Stored And Transported? - Knowledge. (2024, December 21). Knowledge.

- Material Safety Data Sheet - N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine - Cole-Parmer. (n.d.). Cole-Parmer.

- Isopropylbenzylamine 102-97-6 wiki - Guidechem. (n.d.). Guidechem.

- Isopropylbenzylamine | C10H15N | CID 66024 - PubChem - NIH. (n.d.). PubChem.

- SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). TCI Chemicals.

- Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | 90389-87-0 | Benchchem. (n.d.). Benchchem.

- N-Isopropylbenzylamine | 102-97-6 - Benchchem. (n.d.). Benchchem.

- 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem - NIH. (n.d.). PubChem.

- N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed. (2022, September 23). PubMed.

Sources

- 1. fishersci.com [fishersci.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. echemi.com [echemi.com]

- 4. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemos.de [chemos.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Safety Guideline [chemtrack.org]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [guidechem.com]

- 13. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 14. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. epa.gov [epa.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. bloomtechz.com [bloomtechz.com]

- 21. fishersci.nl [fishersci.nl]

- 22. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 23. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 24. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, an organic compound of interest to researchers in pharmaceutical development and synthetic chemistry. In the absence of extensive published experimental data, this document leverages fundamental principles of physical chemistry, structure-property relationships, and data from analogous compounds to construct a predictive model of its behavior in various organic solvents. The guide further outlines robust, field-proven methodologies for the experimental determination of solubility, ensuring that researchers are equipped with both a theoretical framework and practical protocols for validation. This work is intended to serve as an essential resource for scientists involved in formulation, process chemistry, and analytical method development.

Executive Summary: Predicting Solubility from First Principles

Understanding the solubility of a chemical entity is a cornerstone of its development and application. For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a precise solubility profile is critical for everything from choosing an appropriate reaction solvent to designing a viable formulation for preclinical studies. This guide navigates the solubility landscape of this molecule by first dissecting its structural and physicochemical characteristics.

The molecule's architecture—a moderately lipophilic fluorinated benzene ring coupled with a basic secondary amine—suggests a nuanced interaction with different solvent classes. We predict it to be a compound with broad solubility in most organic solvents, ranging from nonpolar hydrocarbons to polar protic systems, but with limited miscibility in neutral aqueous media. The presence of the basic nitrogen atom is a key feature, allowing for a dramatic increase in aqueous solubility under acidic conditions through salt formation. This guide provides the theoretical basis for these predictions and the experimental steps required to confirm them.

Physicochemical Characterization: A Structural Approach

The solubility of a compound is intrinsically linked to its physical and chemical properties. By examining the structure of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, we can infer its key characteristics.

Chemical Identity:

-

Systematic Name: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

-

Common Name: 3-Fluoro-N-isopropylbenzylamine

-

CAS Number: 90389-87-0[1]

-

Molecular Formula: C₁₀H₁₄FN[1]

-

Molecular Weight: 167.22 g/mol

The structure consists of three key regions:

-

The Aromatic Core: A benzene ring substituted with a fluorine atom. The C-F bond is polar, but the fluorine atom also increases the lipophilicity of the aromatic ring.

-

The Alkyl Substituents: A flexible benzyl group and an isopropyl group, both of which are nonpolar and contribute to the molecule's overall lipophilicity.

-

The Polar Functional Group: A secondary amine (-NH-) group, which can act as a hydrogen bond acceptor and is a weak base.

This combination of polar and nonpolar features results in a molecule of moderate overall polarity.

| Property | Predicted Value | Rationale & Commentary |

| Physical State | Liquid or Low-Melting Solid | The non-fluorinated analog, N-Isopropylbenzylamine (CAS 102-97-6), is a liquid at room temperature with a boiling point of 200 °C.[2] The addition of fluorine may slightly increase the melting point, but it is expected to remain a liquid or a solid with a low melting point. |

| XLogP3 (Lipophilicity) | ~2.5 - 2.8 | The non-fluorinated analog has a calculated XLogP3 of 2.3.[3] Fluorine substitution on an aromatic ring generally increases lipophilicity. For comparison, the related 3-(trifluoromethyl) analog has a predicted XLogP3 of 3.3.[4] A value in this range indicates a preference for nonpolar environments over aqueous ones. |

| pKa (Basicity) | ~9.5 | The secondary amine is basic. The pKa of the non-fluorinated analog is predicted to be ~9.77.[2] The fluorine atom at the meta-position acts as an electron-withdrawing group, which reduces the electron density on the nitrogen, thereby decreasing its basicity and lowering the pKa slightly. |

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5] For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, its mixed polarity allows for a broad range of interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Dominant Solute-Solvent Interactions |

| Nonpolar | Hexane, Toluene, Cyclohexane | Good to Moderate | The nonpolar benzene ring and isopropyl group will interact favorably with nonpolar solvents via London dispersion forces. Solubility is expected to be higher in aromatic solvents like toluene due to potential π-π stacking interactions with the solute's benzene ring. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess significant dipole moments that can interact with the polar C-F bond and the amine group of the solute. The non-fluorinated analog is known to be soluble in acetone.[6] This class of solvents is often an excellent choice for dissolving compounds of intermediate polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding. The nitrogen atom of the solute's amine group can act as a hydrogen bond acceptor from the solvent's hydroxyl group. The alkyl portions of the alcohols are also compatible with the nonpolar regions of the solute. The non-fluorinated analog is soluble in methanol.[6] |

| Aqueous (Neutral) | Water (pH ~7) | Very Low | The molecule's significant nonpolar character and predicted lipophilicity (XLogP3 > 2.5) suggest it will be largely immiscible with water. While the amine group provides some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule. The non-fluorinated analog has limited water solubility.[6][7] |

| Aqueous (Acidic) | 5% Hydrochloric Acid | High | In the presence of acid, the basic secondary amine will be protonated to form an ammonium salt (hydrochloride). This ionic salt is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility due to strong ion-dipole interactions with water molecules. |

Experimental Verification: Protocols for Accurate Solubility Determination

While theoretical predictions are invaluable for initial guidance, they must be validated by empirical data. The following protocols describe robust methods for determining solubility in a research setting, adhering to Good Laboratory Practice (GLP) principles to ensure data integrity.

Protocol 1: Rapid Qualitative Solubility Screening

This method provides a quick assessment of solubility across a range of solvents, ideal for initial solvent selection for reactions or chromatography.

Methodology:

-

Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) with the names of the selected solvents.

-

Solute Addition: Add approximately 10-20 mg of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- to each test tube.

-

Solvent Titration: To the first tube, add the corresponding solvent dropwise (e.g., 0.1 mL at a time) from a graduated pipette.

-

Mixing: After each addition, vortex the tube for 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background. A clear, single-phase solution indicates solubility. The presence of undissolved material or a cloudy suspension indicates insolubility or partial solubility.

-

Classification: Record the results. A common classification is:

-

Soluble: Dissolves completely in <1 mL of solvent.

-

Slightly Soluble: Requires 1-3 mL of solvent for complete dissolution.

-

Insoluble: Does not dissolve completely even after adding 3 mL of solvent.

-

-

Repeat: Repeat steps 3-6 for each selected solvent.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

This is the gold-standard equilibrium method for determining the precise solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of the compound to a series of glass vials, ensuring a visible amount of undissolved solid or liquid will remain.

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant solution using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility in units of mg/mL or mol/L, accounting for the dilution factor.

Visualizing Workflows and Concepts

Diagrams provide a clear, at-a-glance understanding of complex processes and principles.

Figure 1: Workflow for the quantitative shake-flask solubility determination method.

Figure 2: Conceptual diagram of "Like Dissolves Like" for the target compound.

Conclusion and Recommendations

This guide establishes a theoretically grounded, predictive solubility profile for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- . The analysis of its molecular structure indicates a compound of moderate polarity and significant lipophilicity.

Key Predictions:

-

High solubility is expected in a broad range of common organic solvents, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).

-

Good solubility is anticipated in nonpolar aromatic (toluene) and aliphatic (hexane) solvents.

-

Very low solubility is predicted for neutral aqueous solutions (water).

-

High solubility in aqueous solutions can be achieved by adding acid (e.g., HCl) to form the corresponding highly polar hydrochloride salt.